![molecular formula C7H14ClNO2 B6166861 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride CAS No. 922706-05-6](/img/no-structure.png)
2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride
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Description
The compound “2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It is a common structure in many biologically active compounds .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “2S” indicates the stereochemistry at the 2nd carbon of the pyrrolidine ring, meaning that the methyl group is attached to this carbon in the S configuration .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the pyrrolidine ring could influence its solubility and reactivity .Mechanism of Action
Target of Action
It’s known that compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that compounds with a pyrrolidine ring can have target selectivity .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride involves the reaction of 2-pyrrolidone with methyl iodide to form N-methyl-2-pyrrolidone, which is then reacted with ethyl chloroacetate to form ethyl 2-(N-methylpyrrolidin-2-yl)acetate. This intermediate is then hydrolyzed to form 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-pyrrolidone", "methyl iodide", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-pyrrolidone with methyl iodide in the presence of sodium hydroxide to form N-methyl-2-pyrrolidone.", "Step 2: React N-methyl-2-pyrrolidone with ethyl chloroacetate in the presence of a base to form ethyl 2-(N-methylpyrrolidin-2-yl)acetate.", "Step 3: Hydrolyze ethyl 2-(N-methylpyrrolidin-2-yl)acetate with hydrochloric acid to form 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid.", "Step 4: Convert 2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid to its hydrochloride salt by reaction with hydrochloric acid." ] } | |
CAS RN |
922706-05-6 |
Product Name |
2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid hydrochloride |
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
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